molecular formula C9H12BBrO2 B1374440 3-Bromo-5-isopropylphenylboronic acid CAS No. 1451390-87-6

3-Bromo-5-isopropylphenylboronic acid

Cat. No.: B1374440
CAS No.: 1451390-87-6
M. Wt: 242.91 g/mol
InChI Key: DNQVEISBEIMQOG-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropylphenylboronic acid is an organoboron compound with the molecular formula C9H12BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and an isopropyl group at the fifth position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-isopropylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 3-bromo-5-isopropylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature and mixing .

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropylphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center, followed by reductive elimination to form the desired biaryl product . This mechanism is crucial for the efficiency and selectivity of the reaction.

Properties

IUPAC Name

(3-bromo-5-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQVEISBEIMQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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